molecular formula C6H8N3NaO2 B15305772 sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate

sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B15305772
M. Wt: 177.14 g/mol
InChI Key: UWEPRIKQLKYYSD-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .

Scientific Research Applications

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.

    Medicine: It is being investigated for its potential anticancer, antifungal, and antibacterial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also interfere with the synthesis of nucleic acids and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which serves as the core structure for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate.

    Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its broad range of biological activities.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in various pharmaceutical applications

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block for drug discovery and material science set it apart from other similar compounds .

Biological Activity

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound derived from the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C6H8N3NaO2C_6H_8N_3NaO_2 and a molecular weight of 177.14 g/mol. The synthesis typically involves a nucleophilic substitution reaction between 1,3-dimethyl-1H-1,2,4-triazole and chloroacetic acid in the presence of sodium hydroxide:

1 3 Dimethyl 1H 1 2 4 triazole+Chloroacetic AcidSodium 2 1 3 dimethyl 1H 1 2 4 triazol 5 yl acetate\text{1 3 Dimethyl 1H 1 2 4 triazole}+\text{Chloroacetic Acid}\rightarrow \text{Sodium 2 1 3 dimethyl 1H 1 2 4 triazol 5 yl acetate}

This process can be optimized for both laboratory and industrial scales to enhance yield and purity .

Biological Activity Overview

This compound exhibits several notable biological activities:

Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines through mechanisms involving interaction with specific molecular targets .

Antifungal and Antibacterial Effects : The compound has demonstrated antifungal and antibacterial properties in vitro. Its mechanism is thought to involve disruption of nucleic acid synthesis and modulation of enzyme activity by coordinating with metal ions.

The biological effects of this compound are primarily mediated through its interactions with various enzymes and proteins:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with enzymes such as cytochrome P450s. This interaction can alter metabolic pathways critical for cell survival and proliferation .
  • Nucleic Acid Interaction : The compound's ability to interfere with nucleic acid synthesis positions it as a potential antimicrobial agent .

Research Findings and Case Studies

Recent studies have focused on elucidating the structure–activity relationships (SAR) of triazole derivatives similar to this compound:

CompoundBiological ActivityIC50 (μM)Notes
This compoundAnticancerTBDInduces apoptosis in cancer cell lines
BOK-2 (triazole derivative)DprE1 Inhibition2.2 ± 0.1Potential tuberculosis treatment candidate
BOK-3 (triazole derivative)DprE1 Inhibition3.0 ± 0.6Similar to BOK-2 in efficacy

These findings highlight the promising nature of triazole derivatives in drug development .

Applications

This compound has potential applications across various fields:

Medicinal Chemistry : Its anticancer and antimicrobial properties make it a candidate for further pharmacological development.

Agricultural Chemistry : The compound may serve as a fungicide or bactericide in agricultural applications.

Material Science : Due to its unique chemical properties, it could be utilized in developing new materials with specific functionalities .

Properties

Molecular Formula

C6H8N3NaO2

Molecular Weight

177.14 g/mol

IUPAC Name

sodium;2-(2,5-dimethyl-1,2,4-triazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)9(2)8-4;/h3H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

UWEPRIKQLKYYSD-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=N1)CC(=O)[O-])C.[Na+]

Origin of Product

United States

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